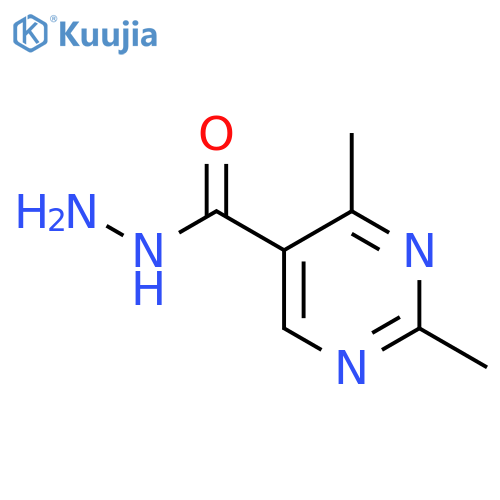Cas no 88317-45-7 (2,4-dimethyl-5-pyrimidinecarbohydrazide)

2,4-dimethyl-5-pyrimidinecarbohydrazide 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinecarboxylic acid, 2,4-dimethyl-, hydrazide
- 2,4-dimethylpyrimidine-5-carbohydrazide
- MFCD18917043
- AKOS027426949
- CS-0045672
- DTXSID20529708
- BS-36890
- 88317-45-7
- 2,4-dimethyl-5-pyrimidinecarbohydrazide
-
- MDL: MFCD18917043
- インチ: InChI=1S/C7H10N4O/c1-4-6(7(12)11-8)3-9-5(2)10-4/h3H,8H2,1-2H3,(H,11,12)
- InChIKey: LTDPWGOVAVFNIU-UHFFFAOYSA-N
- SMILES: CC1=NC(=NC=C1C(=O)NN)C
計算された属性
- 精确分子量: 166.08546096g/mol
- 同位素质量: 166.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- XLogP3: -0.5
2,4-dimethyl-5-pyrimidinecarbohydrazide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116312-10g |
2,4-Dimethylpyrimidine-5-carbohydrazide |
88317-45-7 | 97% | 10g |
¥ĸŮdžȀ | 2023-07-25 | |
| TRC | D502885-500mg |
2,4-dimethyl-5-pyrimidinecarbohydrazide |
88317-45-7 | 500mg |
$ 70.00 | 2022-06-05 | ||
| Chemenu | CM337920-250mg |
2,4-Dimethylpyrimidine-5-carbohydrazide |
88317-45-7 | 95%+ | 250mg |
$56 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116312-1g |
2,4-Dimethylpyrimidine-5-carbohydrazide |
88317-45-7 | 97% | 1g |
¥ĠŮǡ | 2023-07-25 | |
| Chemenu | CM337920-1g |
2,4-Dimethylpyrimidine-5-carbohydrazide |
88317-45-7 | 95%+ | 1g |
$86 | 2023-02-01 | |
| eNovation Chemicals LLC | Y1266517-5g |
5-Pyrimidinecarboxylic acid, 2,4-dimethyl-, hydrazide |
88317-45-7 | 95% | 5g |
$315 | 2025-02-19 | |
| 1PlusChem | 1P008AED-1g |
5-Pyrimidinecarboxylic acid, 2,4-dimethyl-, hydrazide |
88317-45-7 | 95% | 1g |
$61.00 | 2025-02-22 | |
| A2B Chem LLC | AD85925-1g |
2,4-Dimethyl-5-pyrimidinecarbohydrazide |
88317-45-7 | 95% | 1g |
$61.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1266517-1g |
5-Pyrimidinecarboxylic acid, 2,4-dimethyl-, hydrazide |
88317-45-7 | 95% | 1g |
$125 | 2025-02-28 | |
| abcr | AB294652-1 g |
2,4-Dimethyl-5-pyrimidinecarbohydrazide; 95% |
88317-45-7 | 1g |
€128.10 | 2023-04-26 |
2,4-dimethyl-5-pyrimidinecarbohydrazide 関連文献
-
1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
2,4-dimethyl-5-pyrimidinecarbohydrazideに関する追加情報
Professional Introduction to 2,4-dimethyl-5-pyrimidinecarbohydrazide (CAS No. 88317-45-7) in Modern Chemical and Pharmaceutical Research
2,4-dimethyl-5-pyrimidinecarbohydrazide, with the chemical identifier CAS No. 88317-45-7, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrimidine derivatives, a class of molecules widely studied for their roles in drug development and therapeutic applications. The presence of both methyl groups and a carbohydrazide functional group makes it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of 2,4-dimethyl-5-pyrimidinecarbohydrazide consists of a pyrimidine core substituted with two methyl groups at the 2- and 4-positions, and a carbohydrazide moiety at the 5-position. This specific arrangement imparts distinct reactivity and interaction capabilities, making it an attractive scaffold for designing novel bioactive molecules. The pyrimidine ring is a fundamental motif in many nucleoside analogs and anticancer agents, while the carbohydrazide group is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of 2,4-dimethyl-5-pyrimidinecarbohydrazide. Researchers have been investigating its role as an intermediate in synthesizing various pharmacologically active compounds. One of the most promising areas of research involves its application in developing anticancer agents. Pyrimidine derivatives have shown efficacy in inhibiting key enzymes involved in tumor growth and proliferation. The carbohydrazide group in 2,4-dimethyl-5-pyrimidinecarbohydrazide can be further functionalized to create more complex molecules with enhanced therapeutic properties.
Moreover, studies have indicated that 2,4-dimethyl-5-pyrimidinecarbohydrazide exhibits significant antimicrobial activity. This has led to investigations into its potential use as an antimicrobial agent against resistant bacterial strains. The ability of the carbohydrazide group to interact with bacterial enzymes and disrupt metabolic pathways has been particularly noteworthy. Such findings are crucial in addressing the growing challenge of antibiotic resistance, where novel therapeutic strategies are urgently needed.
The compound's structural features also make it a valuable tool in biochemical research. The pyrimidine core can be modified to study various biological interactions, while the carbohydrazide group provides a site for covalent bonding with other biomolecules. This has opened up avenues for research in drug design, particularly in developing targeted therapies that exploit specific molecular interactions.
Recent advancements in computational chemistry have further enhanced the understanding of 2,4-dimethyl-5-pyrimidinecarbohydrazide's properties. Molecular modeling studies have predicted its binding affinity to various biological targets, providing insights into its potential pharmacological effects. These computational approaches have complemented experimental studies, allowing researchers to design more effective derivatives with optimized biological activity.
In conclusion, 2,4-dimethyl-5-pyrimidinecarbohydrazide (CAS No. 88317-45-7) represents a significant compound in modern chemical and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in addressing global health challenges.
88317-45-7 (2,4-dimethyl-5-pyrimidinecarbohydrazide) Related Products
- 326878-37-9(2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid)
- 2104295-07-8(8-Azaspiro[4.5]decane-2-carboxylic acid, methyl ester, hydrochloride (1:1))
- 32932-58-4(methyl (2E)-3-5-(4-chlorophenyl)furan-2-yl-2-cyanoprop-2-enoate)
- 2228546-52-7(5-(nitromethyl)isoquinoline)
- 2171258-26-5((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1H-1,2,4-triazol-3-ylformamido}propanoic acid)
- 126580-49-2(2-Ethoxyphenylhydrazine, hydrochloride)
- 2138284-15-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(2-methoxyethyl)acetamide)
- 1261450-39-8(3-Hydroxy-4-methyl-2-(2-(trifluoromethoxy)phenyl)pyridine)
- 865658-82-8(2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one)
- 314769-62-5(2-(benzylamino)-3-(1E)-(3-chlorophenyl)iminomethyl-7-methyl-4H-pyrido1,2-apyrimidin-4-one)
